Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate
Description
Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative featuring two ester groups: an ethyl ester at the 3-position and a 2-ethoxy-2-oxoethyl substituent. The pyrrolidine scaffold is a common motif in bioactive molecules, and the presence of multiple ester groups may enhance lipophilicity, influencing bioavailability and metabolic stability .
Properties
IUPAC Name |
ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO5/c1-3-16-9(14)6-11(10(15)17-4-2)5-8(13)12-7-11/h3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKONDLRZGSAWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CC(=O)NC1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate typically involves the esterification of 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The pyrrolidine ring may interact with proteins or nucleic acids, influencing their function and activity .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogs:
Reactivity Differences :
- The dual ester groups in the target compound increase susceptibility to hydrolysis compared to single-ester analogs (e.g., Ethyl 5-oxopyrrolidine-3-carboxylate).
- Substituents like chlorophenyl () or pyridyl groups () introduce electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
Physical and Spectral Properties
- Melting Points :
- NMR Data: Ethoxy groups in the target compound would show quartets at δ ~4.1–4.2 (J = 7–8 Hz), similar to Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (δ 4.16–4.08) . Pyrrolidine ring protons resonate at δ 2.2–3.4, influenced by electron-withdrawing substituents .
Biological Activity
Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound characterized by its unique combination of ester and pyrrolidine functionalities. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in various research domains.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 91189-23-0 |
| Molecular Formula | C₁₁H₁₇NO₅ |
| Molecular Weight | 227.26 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The ester group within the compound can undergo hydrolysis, leading to the release of active metabolites that exert biological effects. Additionally, the pyrrolidine ring may interact with proteins or nucleic acids, influencing their function and activity.
Antioxidant Activity
Research indicates that derivatives of pyrrolidine compounds often exhibit significant antioxidant properties. For instance, studies have shown that related compounds possess high DPPH radical scavenging abilities, suggesting that this compound could similarly demonstrate antioxidant activity .
Comparative Antioxidant Activity Table
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine | TBD (To Be Determined) |
| Ascorbic Acid (Control) | 88.6 |
| Compound with Oxadiazole Moiety | 78.6 |
Enzyme Interaction Studies
Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine has been evaluated for its effects on various enzymes involved in metabolic pathways. Initial findings suggest that it may inhibit certain enzymes, thereby modulating metabolic processes. Further studies are needed to quantify these effects and identify specific enzyme targets .
Case Study: Antioxidant Potential
In a study examining the antioxidant potential of various pyrrolidine derivatives, Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine was included due to its structural similarities with other known antioxidants. The study utilized the DPPH radical scavenging method and found promising results indicating that this compound could effectively neutralize free radicals, thus exhibiting potential health benefits.
Case Study: Enzyme Inhibition
Another investigation focused on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria using Ethyl 3-(2-ethoxy-2-oxoethyl)-5-oxopyrrolidine. The compound demonstrated a significant reduction in T3SS-mediated secretion at concentrations above its IC50 value, highlighting its potential as a therapeutic agent against bacterial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
